2,3-dihydroxybutanedioic acid;[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate 2,3-dihydroxybutanedioic acid;[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate Rivastigmine Tartrate is the tartrate salt form of rivastigmine, a phenylcarbamate derivative exhibiting cognitive stimulating property. Although the mechanism of action has not been fully elucidated, rivastigmine tartrate may bind reversibly to cholinesterase, thereby decreasing the breakdown of acetylcholine and enhancing cholinergic function.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453682
InChI: InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C18H28N2O8
Molecular Weight: 400.4 g/mol

2,3-dihydroxybutanedioic acid;[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate

CAS No.:

Cat. No.: VC13453682

Molecular Formula: C18H28N2O8

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydroxybutanedioic acid;[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate -

Specification

Molecular Formula C18H28N2O8
Molecular Weight 400.4 g/mol
IUPAC Name 2,3-dihydroxybutanedioic acid;[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Standard InChI InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)
Standard InChI Key GWHQHAUAXRMMOT-UHFFFAOYSA-N
Canonical SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Rivastigmine tartrate is a 1:1 molar ratio salt comprising the active base rivastigmine (C₁₄H₂₂N₂O₂) and tartaric acid (C₄H₆O₆), yielding the combined molecular formula C₁₈H₂₈N₂O₈ . The tartaric acid component exists in its (2R,3R)-stereoisomeric form, commonly referred to as L-(+)-tartaric acid, which is naturally occurring and widely used in pharmaceutical salts for its chiral resolution capabilities .

Stereochemical Considerations

Rivastigmine itself contains a single chiral center at the ethyl group attached to the dimethylamino moiety, adopting the (S)-configuration. This enantiomer exhibits superior acetylcholinesterase (AChE) inhibition compared to its (R)-counterpart, justifying its therapeutic use . The tartaric acid’s dual hydroxyl groups facilitate hydrogen bonding with the carbamate nitrogen, stabilizing the crystalline structure of the salt .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight400.43 g/mol
Melting Point123–125°C (decomposes)
SolubilityFreely soluble in water
Partition Coefficient (LogP)2.3 (rivastigmine base)

Synthesis and Manufacturing

Synthetic Route

The production of rivastigmine tartrate involves a multi-step synthesis beginning with the resolution of the racemic intermediate. Patent WO2004037771A1 outlines a method where the (S)-enantiomer is selectively crystallized using tartaric acid as a resolving agent . Key steps include:

  • Carbamate Formation: Reaction of 3-(1-dimethylaminoethyl)phenol with ethyl methylcarbamoyl chloride.

  • Chiral Resolution: Treatment with L-(+)-tartaric acid to isolate the (S)-enantiomer.

  • Salt Formation: Crystallization from a polar solvent to yield the final tartrate salt .

Process Optimization

Industrial-scale manufacturing employs continuous flow chemistry to enhance yield and reduce racemization. Critical parameters include temperature control (<25°C) and stoichiometric excess of tartaric acid (1.2 equivalents) to ensure complete salt formation .

Pharmacological Profile

Mechanism of Action

Rivastigmine functions as a reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor, increasing synaptic acetylcholine levels in the brain. Unlike donepezil, it inhibits both enzymes with near-equivalent potency (IC₅₀: 4.5 nM for AChE vs. 8.5 nM for BuChE), enhancing its efficacy in late-stage dementia .

Table 2: Pharmacokinetic Parameters

ParameterValueSource
Bioavailability36% (oral)
Half-Life (t₁/₂)1.5 hours
Protein Binding40%
MetabolismHepatic hydrolysis (CYP-independent)
ExcretionRenal (90%)

The short half-life necessitates twice-daily dosing, though transdermal patches have been developed to mitigate peak-trough fluctuations .

Clinical Applications

Approved Indications

Rivastigmine tartrate is approved for:

  • Mild-to-moderate Alzheimer’s dementia: Improves cognition and global function (MMSE score Δ +2.1 vs. placebo) .

  • Parkinson’s disease dementia: Reduces behavioral symptoms (NPI score Δ -4.3) .

Dosing Regimens

  • Oral Capsules: Initial 1.5 mg bid, titrated to 6 mg bid.

  • Transdermal Patch: 4.6 mg/24h, increasing to 13.3 mg/24h .

Recent Advances and Research

Extended-Release Formulations

Phase IV studies demonstrate that rivastigmine patches reduce gastrointestinal adverse events by 60% compared to oral capsules while maintaining equivalent efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator